5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is a complex organic compound featuring a combination of pyrazole, thiadiazole, and benzylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 4-bromo-5-methyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Preparation of Thiadiazole Intermediate: The thiadiazole intermediate is prepared by cyclization of a suitable precursor, such as a thiosemicarbazide derivative, under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrazole and thiadiazole intermediates with 2-chlorobenzylamine in the presence of a coupling reagent like EDC·HCl/HOBt·H2O under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the bromine and chlorine sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Acts as a probe or ligand in studying biological pathways and interactions.
Industry: Employed in the synthesis of advanced polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]amine
- **N-{5-[2-(4-bromo-5-ethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine
Uniqueness
N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17BrClN7S |
---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
5-[2-(4-bromo-5-methylpyrazol-1-yl)ethyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H17BrClN7S/c1-12-14(19)10-21-27(12)9-7-17-23-24-18(28-17)22-16-6-8-26(25-16)11-13-4-2-3-5-15(13)20/h2-6,8,10H,7,9,11H2,1H3,(H,22,24,25) |
InChI Key |
HXCBRZTUYMGVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.